molecular formula C14H12N4O3S B2514198 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 2034287-97-1

3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B2514198
CAS No.: 2034287-97-1
M. Wt: 316.34
InChI Key: PMSRPXMKDUBMAJ-UHFFFAOYSA-N
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Description

3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including oxazole, pyrrolidine, thiophene, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions that incorporate the formation of each heterocyclic ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Another approach involves the direct arylation of oxazoles using palladium-catalyzed reactions. This method allows for high regioselectivity at both C-5 and C-2 positions of the oxazole ring . The reaction conditions often include the use of task-specific phosphine ligands and polar or nonpolar solvents, depending on the desired regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, but they often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound’s reactivity and functional group compatibility make it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole include other heterocyclic compounds with oxazole, pyrrolidine, thiophene, or oxadiazole rings. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical properties and potential applications. The presence of oxazole, pyrrolidine, thiophene, and oxadiazole rings in a single molecule allows for diverse reactivity and functionality, making it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

1,2-oxazol-5-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-14(11-1-4-15-20-11)18-5-2-9(7-18)12-16-13(21-17-12)10-3-6-22-8-10/h1,3-4,6,8-9H,2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRPXMKDUBMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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